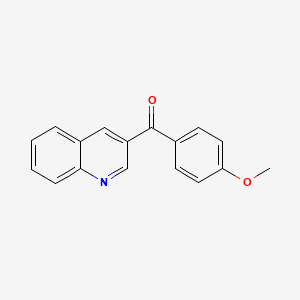

4-(4-Methoxybenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

3-(4-Methoxybenzoyl)quinoline, also known as 4-(4-Methoxybenzoyl)quinoline, is a derivative of quinoline, a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This prevents the bacteria from replicating their DNA, inhibiting their growth and proliferation .

Biochemical Pathways

Quinolines in general are known to interfere with dna replication in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA replication can lead to cell death, providing the antimicrobial effect of these compounds .

Pharmacokinetics

Quinolones, a class of compounds related to quinolines, are known to have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine

Result of Action

The primary result of the action of 3-(4-Methoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interfering with DNA replication, this compound prevents bacteria from multiplying, which can help to control bacterial infections .

Análisis Bioquímico

Biochemical Properties

3-(4-Methoxybenzoyl)quinoline, like other quinoline derivatives, is known to interact with various enzymes and proteins. For instance, quinolines have been shown to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions.

Cellular Effects

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it’s plausible that 3-(4-Methoxybenzoyl)quinoline could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoline derivatives are generally stable and do not degrade rapidly .

Metabolic Pathways

Quinoline and its derivatives are known to undergo hydroxylation at position 2 .

Propiedades

IUPAC Name |

(4-methoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTFADVZQDRLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

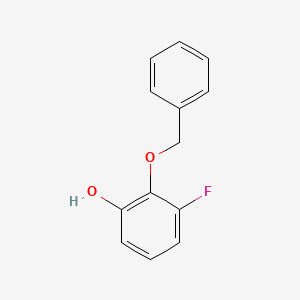

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)